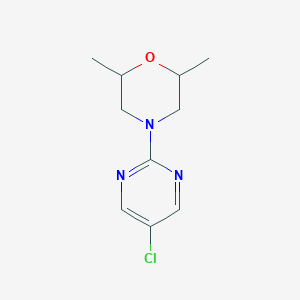

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

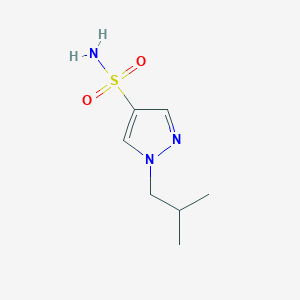

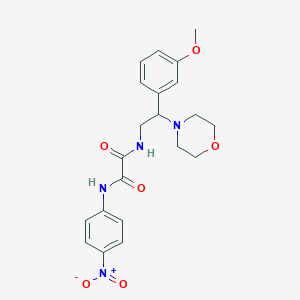

The compound “4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine” is likely to be an organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “5-Chloropyrimidin-2-yl” part indicates that there is a chlorine atom attached to the 5th carbon of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring with a chlorine atom at the 5th position and a morpholine ring at the 4th position. The morpholine ring would be substituted with two methyl groups at the 2nd and 6th positions .Chemical Reactions Analysis

As an organic compound containing a pyrimidine ring, this compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .Aplicaciones Científicas De Investigación

Novel Synthetic Pathways and Chemical Interactions

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine serves as a key intermediate in the synthesis of a broad range of pharmacologically active compounds, exhibiting its versatility and importance in medicinal chemistry. The compound's reactivity has been harnessed in various nucleophilic substitution reactions, providing pathways to new molecular entities with potential biological activity.

For instance, research into nucleophilic substitution reactions of N-2-haloethyl derivatives of 5,5-substituted hydantoins highlighted the compound's role in the formation of new types of maleimides, which are crucial for synthesizing biologically active molecules (Kolyamshin et al., 2021). Similarly, acylation and 1,3-dipolar cycloaddition reactions involving pyrimidine derivatives led to novel isoxanthopterin compounds, showcasing the compound's utility in synthesizing fluorescent markers and therapeutic agents (Steinlin & Vasella, 2009).

Applications in Drug Discovery and Development

The research also demonstrates the compound's application in discovering inhibitors for critical biological targets such as the PI3K-AKT-mTOR pathway, which is central to cell growth and cancer progression. A study described the discovery of a non-nitrogen containing morpholine isostere, showcasing the potential of morpholine derivatives in creating potent selective inhibitors for complex signaling pathways (Hobbs et al., 2019).

Additionally, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been reported, highlighting their inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential applications in anti-inflammatory and anticancer therapy (Lei et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

this compound acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The compound’s action on GPR119 affects the insulin secretion pathway and the incretin GLP-1 secretion pathway . These pathways play crucial roles in glucose homeostasis, and their modulation can have significant downstream effects on the body’s ability to regulate blood glucose levels .

Pharmacokinetics

The compound was found to be efficacious in both acute and chronic in vivo rodent models of diabetes . This suggests that it has suitable pharmacokinetic properties for in vivo use.

Result of Action

The molecular and cellular effects of this compound’s action include increased insulin secretion from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells . These effects can lead to improved blood glucose control, which is beneficial in the management of type 2 diabetes .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It’s structurally similar to other pyrimidine derivatives which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can involve a variety of non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine at different dosages in animal models have not been reported . Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Propiedades

IUPAC Name |

4-(5-chloropyrimidin-2-yl)-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOKATLRXNWADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2573962.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2573967.png)

![4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573972.png)

![N-{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}formamide](/img/structure/B2573974.png)

![N-(4-methylphenyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinamide](/img/structure/B2573982.png)